4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione is a complex organic compound that belongs to the class of heterocyclic compounds known as chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a three-component reaction using ethyl-4,4,4-trifluoroacetoacetate and salicylaldehyde in the presence of a catalyst such as lipase (Mucor miehei) in ionic liquids can be employed . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the chromene ring allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group on the phenyl ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to dihydro derivatives.
Scientific Research Applications
4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and receptor binding.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione can be compared with other similar compounds, such as:
4-(trifluoromethyl)benzylamine: This compound also contains a trifluoromethyl group attached to a benzene ring but lacks the chromene structure.
1-(4-(trifluoromethyl)phenyl)-3,4-dihydroquinolin-2(1H)-one: This compound shares the trifluoromethylphenyl group but has a different heterocyclic core.
The uniqueness of this compound lies in its combination of the chromene ring and the trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H11F3O4 |
---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrano[3,2-c]chromene-2,5-dione |
InChI |
InChI=1S/C19H11F3O4/c20-19(21,22)11-7-5-10(6-8-11)13-9-15(23)26-17-12-3-1-2-4-14(12)25-18(24)16(13)17/h1-8,13H,9H2 |
InChI Key |
OCSZVVVFWWLWHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3OC2=O)OC1=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.